Acetoacetyl Coenzyme A (sodium salt hydrate)
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Overview
Description
Acetoacetyl coenzyme A (acetoacetyl-CoA) is a precursor to HMG-CoA in the isoprenoid pathway. It is reversibly converted to acetyl-CoA by acetoacetyl-CoA thiolase in the mitochondria. Acetoacetyl-CoA thiolase (T2) deficiency results in a build-up of ketone bodies leading to intermittent ketoacidosis. Acetoacetyl-CoA is also an intermediate in the microbial biosynthesis of polyhydroxybutyrate.
Scientific Research Applications
Enzymatic Studies and Mechanisms
Acetoacetyl-CoA plays a significant role in enzymatic reactions. Two forms of acetoacetyl-coenzyme A thiolase have been identified in yeast, with distinct properties and kinetic behaviors (Kornblatt & Rudney, 1971). These enzymes, thiolase 5.3 and thiolase 7.8, show different molecular weights, Km values for acetoacetyl-CoA, and pH optima, suggesting specific roles in metabolic pathways.
The interaction of acetoacetyl-CoA with other enzymes has been extensively studied. For instance, the isolation of an enzyme-coenzyme A intermediate from succinyl coenzyme A-acetoacetate coenzyme A transferase reveals the critical role of acetoacetyl-CoA in enzyme interactions and its potential as a research tool in enzymology (Hersh & Jencks, 1967).
Metabolic Significance
Acetoacetyl-CoA is key in mitochondrial protein modification. Research indicates its involvement in the modification of mitochondrial proteins in rat liver mitochondria, signifying its importance in cellular metabolism and protein regulation (Huth, Worm-Breitgoff, Möller, & Wunderlich, 1991).
Acetoacetyl-CoA's role in fatty acid synthesis and its activation by salts has been documented, illustrating its central position in lipid metabolism. This research underscores the enzyme's sensitivity to ion concentration, revealing insights into metabolic regulation (Bressler & Wakil, 1962).
Biotechnological Applications
- In biotechnology, acetoacetyl-CoA has been utilized in the production of biodegradable plastics. Transgenic plants engineered to convert acetoacetyl-CoA to polyhydroxybutyrate (PHB) demonstrate its potential for producing sustainable materials (Poirier, Dennis, Klomparens, & Somerville, 1992).
Stability and Thermal Conductivity
- The stability and thermal conductivity of acetoacetyl CoA, as a salt hydrate, have been reviewed in the context of energy storage. This research provides insights into its physical properties and potential applications in thermal energy storage systems (Kumar et al., 2019).
Properties
Molecular Formula |
C25H37N7O18P3S · 3Na [4H2O] |
---|---|
Molecular Weight |
989.6 |
InChI |
InChI=1S/C25H40N7O18P3S.3Na.4H2O/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;;;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34 |
InChI Key |
NYWXCANLDZAEET-QFNCGRSXSA-K |
SMILES |
O[C@H]1[C@H](N2C=NC3=C2N=CN=C3N)O[C@H](COP(OP(OCC(C)(C)[C@@H](O)C(NCCC(NCCSC(CC(C)=O)=O)=O)=O)([O-])=O)([O-])=O)[C@H]1OP(O)([O-])=O.[Na+].[Na+].[Na+].O.O.O.O |
Synonyms |
Acetoacetyl-CoA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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